molecular formula C17H27ClFNO4 B13407072 Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride CAS No. 81148-29-0

Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride

Cat. No.: B13407072
CAS No.: 81148-29-0
M. Wt: 363.8 g/mol
InChI Key: HVZRSXJYNAOOCK-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride is a complex organic compound with the molecular formula C17H26FNO4. It is known for its unique chemical structure, which includes a benzene ring, a fluoro substituent, and an ethyl ester group. This compound is of interest in various fields, including pharmaceuticals and organic chemistry, due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzenepropanoic Acid Derivative: The starting material, benzenepropanoic acid, is first fluorinated to introduce the fluoro substituent at the 3-position.

    Hydroxy and Amino Group Introduction: The hydroxy and amino groups are introduced through a series of reactions involving protection and deprotection steps to ensure selective functionalization.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the ethyl ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The fluoro substituent can be reduced to a hydrogen atom under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution can produce various amino derivatives.

Scientific Research Applications

Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanoic acid, 3-fluoro-4-(2-hydroxypropoxy)-, ethyl ester: Lacks the amino group, leading to different reactivity and biological activity.

    Benzenepropanoic acid, 3-chloro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester: The chloro substituent alters the compound’s chemical properties compared to the fluoro derivative.

Uniqueness

Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

81148-29-0

Molecular Formula

C17H27ClFNO4

Molecular Weight

363.8 g/mol

IUPAC Name

ethyl 3-[3-fluoro-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride

InChI

InChI=1S/C17H26FNO4.ClH/c1-4-22-17(21)8-6-13-5-7-16(15(18)9-13)23-11-14(20)10-19-12(2)3;/h5,7,9,12,14,19-20H,4,6,8,10-11H2,1-3H3;1H

InChI Key

HVZRSXJYNAOOCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)OCC(CNC(C)C)O)F.Cl

Origin of Product

United States

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